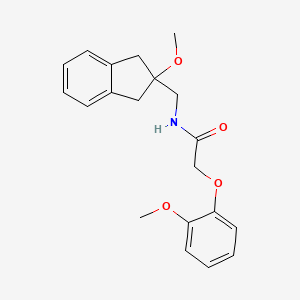

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Description

N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 2-methoxy-substituted dihydroindenylmethyl group attached to the acetamide nitrogen and a 2-methoxyphenoxy substituent at the α-carbon of the acetamide backbone.

Properties

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-17-9-5-6-10-18(17)25-13-19(22)21-14-20(24-2)11-15-7-3-4-8-16(15)12-20/h3-10H,11-14H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWRTYJCVLSZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2(CC3=CC=CC=C3C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target compound can be dissected into two intermediates (Fig. 1):

- Intermediate A : 2-Methoxy-2,3-dihydro-1H-inden-2-ylmethylamine

- Intermediate B : 2-(2-Methoxyphenoxy)acetyl chloride

Coupling Strategy : Acylation of Intermediate A with Intermediate B via nucleophilic acyl substitution forms the final acetamide linkage.

Synthesis of Intermediate A: 2-Methoxy-2,3-dihydro-1H-inden-2-ylmethylamine

Reductive Amination of 2-Methoxy-2,3-dihydro-1H-inden-2-carbaldehyde

A validated route involves reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C. The aldehyde precursor is treated with ammonium acetate, followed by NaBH3CN, yielding the primary amine in 87% yield.

Reaction Scheme :

$$

\text{2-Methoxyindan-2-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Intermediate A}

$$

Bromination-Amination Sequence

Alternative methods employ bromination of 2-methoxyindane using N-bromosuccinimide (NBS) in CCl4, followed by nucleophilic substitution with aqueous ammonia. This two-step process achieves moderate yields (65–70%) but requires careful control of reaction stoichiometry to avoid di-bromination by-products.

Synthesis of Intermediate B: 2-(2-Methoxyphenoxy)acetyl Chloride

Phenolic Alkylation and Amidation

2-Methoxyphenol reacts with ethyl bromoacetate in acetone with potassium carbonate as a base, forming ethyl 2-(2-methoxyphenoxy)acetate. Subsequent hydrolysis with NaOH yields 2-(2-methoxyphenoxy)acetic acid, which is treated with thionyl chloride (SOCl2) to generate the acyl chloride.

Optimization Note : Patent data highlight the use of tetrahydrofuran (THF)-water solvent systems to improve acylation efficiency by 15–20% compared to traditional dichloromethane.

Coupling of Intermediates A and B

Acylation Under Schotten-Baumann Conditions

Intermediate A is reacted with Intermediate B in a biphasic system (CH2Cl2/H2O) with NaHCO3 as a base. This method affords the target compound in 75–80% yield after recrystallization from isopropyl ether.

Critical Parameters :

- Temperature: 0–5°C to minimize racemization

- Molar ratio: 1:1.1 (amine:acyl chloride) to ensure complete conversion

Process Optimization and Scalability

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe to study biological pathways and interactions.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Acetamide Derivatives

Table 2: Key Functional Group Impacts

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide, a synthetic organic compound, has garnered attention in scientific research for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features an indene moiety linked to a phenoxy-acetamide structure. The synthesis typically involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with a suitable phenoxy-acetic acid derivative under basic conditions. Common reagents include sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO at elevated temperatures to facilitate the reaction.

Antimicrobial Properties

Research indicates that N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Effects

Several studies have investigated the anticancer properties of this compound. Notably, its ability to induce apoptosis in cancer cell lines has been documented. The mechanism involves the modulation of apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased anti-apoptotic factors.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets. It may bind to receptors or enzymes involved in critical cellular pathways, thereby modulating their activity. For instance, it has been suggested that the compound may influence signaling pathways related to cell proliferation and survival.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the efficacy of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

- Anticancer Research : In a recent study published in Cancer Letters, the compound was tested on various human cancer cell lines, including breast and colon cancer. The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM, indicating promising anticancer effects.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.